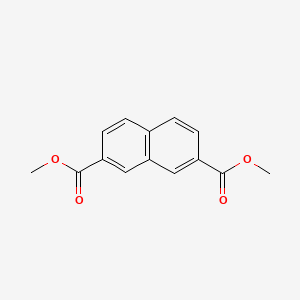

Dimethyl 2,7-Naphthalenedicarboxylate

Description

Significance as a Research Chemical and Monomer Precursor

Dimethyl 2,7-naphthalenedicarboxylate is primarily significant as a monomer precursor in the synthesis of high-performance polymers. chembk.com Its rigid, planar naphthalene (B1677914) core is a key feature that researchers leverage to impart desirable properties onto polymer chains. When used in polycondensation reactions with various diols, it forms polyesters with enhanced characteristics. The ester groups of the molecule provide the necessary reactivity for polymerization, making it a versatile building block for creating materials with tailored properties.

Beyond polymer synthesis, its parent compound, 2,7-naphthalenedicarboxylic acid (2,7-NDCA), which can be derived from the dimethyl ester, is used as an organic linker in the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials with applications in areas like gas storage and separation. The specific geometry of the 2,7-disubstituted naphthalene linker influences the resulting structure and properties of the MOF.

Contextualization within Naphthalene Dicarboxylate Isomer Research

This compound is one of ten structural isomers of dimethylnaphthalene (DMN), its ultimate precursor. wikipedia.org These isomers are categorized by the positions of the two methyl groups on the naphthalene rings. The properties and applications of polymers derived from these isomers can vary significantly depending on the substitution pattern. For instance, the 2,6-isomer is the most commercially prominent, serving as the primary monomer for polyethylene (B3416737) naphthalate (PEN). researchgate.net

A significant challenge in this area of research is the separation of DMN isomers, as they possess very similar physical properties, including close boiling and melting points. chula.ac.th This makes obtaining a pure stream of a specific isomer, such as 2,6-DMN or 2,7-DMN, a complex process often requiring multi-step operations like selective crystallization or adsorption. wikipedia.orgresearchgate.net The difficulty in separating 2,6-DMN from 2,7-DMN, in particular, is a well-documented challenge in the field. This context underscores the specialized nature of research into the less common isomers like the 2,7-variant, as their unique properties must justify the complex separation required. nih.gov

Role in the Development of Advanced Polymeric Materials

The incorporation of the 2,7-naphthalenedicarboxylate unit into polymers is a key strategy for developing advanced materials with superior performance characteristics. The rigid naphthalene ring structure restricts the mobility of polymer chains, which can lead to enhanced thermal stability, greater mechanical strength, and improved barrier properties compared to conventional polyesters like polyethylene terephthalate (B1205515) (PET).

Research indicates that polyesters derived from the 2,7-isomer could outperform those made from the 2,6-isomer in certain aspects. researchgate.net Specifically, polymers based on 2,7-naphthalates are projected to have better gas barrier performance. researchgate.net This could open up markets for these materials in applications such as reusable bottles and UV-resistant packaging. researchgate.net Furthermore, the specific geometry of the 2,7-isomer influences the polymer chain's packing and morphology, which directly impacts the final material's characteristics. Copolyesters that include the 2,7-naphthalate unit are noted for their high thermal stability and mechanical properties. chembk.com The use of this monomer is also explored in the synthesis of high-performance poly(ester amide)s and biobased naphthalate-modified PET for sustainable packaging applications. chemicalbook.comresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dimethyl naphthalene-2,7-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-13(15)10-5-3-9-4-6-11(14(16)18-2)8-12(9)7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIBAMPRACRCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432283 | |

| Record name | Dimethyl 2,7-Naphthalenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-47-5 | |

| Record name | 2,7-Dimethyl 2,7-naphthalenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2,7-Naphthalenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Dimethyl 2,7 Naphthalenedicarboxylate

Esterification Routes to 2,7-Naphthalenedicarboxylate Precursors

The most direct route to Dimethyl 2,7-naphthalenedicarboxylate is through the esterification of its corresponding dicarboxylic acid. This process, along with the synthesis from alternative precursors, forms the foundation of its production.

The synthesis of dimethyl naphthalenedicarboxylates is commonly achieved by the direct esterification of the corresponding naphthalenedicarboxylic acid with methanol (B129727). This reaction is an equilibrium process, typically catalyzed by an acid. masterorganicchemistry.com To drive the reaction toward the product side, an excess of methanol is often used, and the water formed during the reaction is removed. masterorganicchemistry.com

While specific studies detailing the optimization for the 2,7-isomer are not as prevalent as for the commercially dominant 2,6-isomer, the fundamental principles of Fischer esterification apply. masterorganicchemistry.com The process involves reacting 2,7-naphthalenedicarboxylic acid with a large excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comgoogle.com

Alternatively, non-mineral acid catalysts can be employed. Studies on the closely related 2,6-naphthalenedicarboxylic acid (2,6-NDCA) have identified various effective metal-based catalysts. For instance, ammonium molybdate and sodium tungstate have been shown to be effective catalysts for the esterification of 2,6-NDCA with methanol. researchgate.net Optimal conditions using ammonium molybdate were found to be a reaction temperature of 190°C, a catalyst concentration of 1% by mass, a reaction time of 30 minutes, and a methanol to 2,6-NDCA mass ratio of 6:1, achieving a conversion of 95.03%. researchgate.net Another study using sodium tungstate as the catalyst identified optimal conditions as a reaction temperature of 215°C, 3% catalyst, a 3-hour reaction time, and a 6:1 mass ratio of methanol to 2,6-NDCA, resulting in a 92.80% conversion. researchgate.net These conditions provide a valuable reference for the esterification of the 2,7-isomer.

Table 1: Catalytic Systems for Esterification of 2,6-Naphthalenedicarboxylic Acid with Methanol

| Catalyst | Reaction Temperature (°C) | Catalyst Loading (wt%) | Reaction Time (h) | Methanol:NDCA Ratio (mass) | Conversion (%) |

|---|---|---|---|---|---|

| Ammonium Molybdate | 190 | 1 | 0.5 | 6:1 | 95.03 researchgate.netacademax.com |

Note: Data presented is for the 2,6-isomer, serving as an illustrative example for the 2,7-isomer.

The synthesis of the target molecule is not limited to the esterification of the pre-formed dicarboxylic acid. Alternative routes often begin with more accessible precursors, such as 2,7-dimethylnaphthalene (B47183) (2,7-DMN). This hydrocarbon can be subjected to liquid-phase oxidation, typically using air and a heavy metal catalyst system (e.g., cobalt and manganese with a bromine promoter), to convert the methyl groups into carboxylic acid groups, yielding 2,7-naphthalenedicarboxylic acid. google.com This diacid can then be esterified as described previously.

The concept of using anhydride pathways, analogous to the production of phthalic anhydride from naphthalene (B1677914) or o-xylene, is another synthetic strategy. wikipedia.orgnih.gov Phthalic anhydride is produced via the vapor-phase catalytic oxidation of these precursors. wikipedia.orgresearchgate.net A similar approach could theoretically be applied to naphthalene derivatives to produce naphthalenedicarboxylic anhydrides, which can subsequently be reacted with methanol to yield the monoester and then fully converted to the diester. Another relevant process is the Henkel process (or Raecke process), where potassium salts of aromatic carboxylic acids, such as dipotassium naphthalate, are rearranged at high temperatures under a carbon dioxide atmosphere to produce the thermodynamically more stable dipotassium 2,6-naphthalenedicarboxylate. orgsyn.org This isomerization chemistry highlights the potential for synthesizing specific isomers from others.

Transesterification Processes for Oligomer and Polymer Synthesis

This compound is a key monomer in the synthesis of high-performance polyesters. The primary method for polymerization is transesterification, where the methyl groups of the ester are exchanged with a diol, typically with the concurrent removal of methanol to drive the polymerization process.

The first step in the synthesis of polyesters like poly(ethylene 2,7-naphthalate) is the transesterification of this compound with a glycol, most commonly ethylene (B1197577) glycol. This reaction produces a monomeric bis-hydroxy ester, bis(2-hydroxyethyl)-2,7-naphthalenedicarboxylate, and methanol as a byproduct. nih.gov The reaction is an equilibrium, and to ensure high conversion, the methanol is typically distilled off as it is formed. researchgate.net This initial monomer then undergoes polycondensation at higher temperatures to form the final polymer. This process is analogous to the well-established industrial production of poly(ethylene terephthalate) (PET) from dimethyl terephthalate (B1205515) and ethylene glycol. nih.govresearchgate.net

Ester Interchange: Formation of the bis(2-hydroxyethyl) monomer and oligomers.

Polycondensation: The bis(2-hydroxyethyl) monomers react with each other to extend the polymer chain, eliminating ethylene glycol.

Transesterification reactions are typically slow and require catalysts to proceed at a practical rate. ekb.eg A variety of metal compounds are effective catalysts for this process. Commonly used catalysts for similar transesterification reactions, such as the reaction between dimethyl terephthalate and ethylene glycol, include acetates of zinc, manganese, magnesium, and cobalt. nih.gov Antimony compounds, like antimony trioxide, are often used in the subsequent polycondensation step.

The reaction conditions are critical for achieving high yields and molecular weights. The initial transesterification is generally carried out at temperatures between 150-220°C. researchgate.net The use of excess glycol (e.g., a molar ratio of ethylene glycol to the diester of around 2:1 or higher) helps to ensure the complete conversion of the dimethyl ester. nih.gov The reaction is often performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation of the polymer. As the reaction progresses to the polycondensation stage, the temperature is increased further (e.g., to 270-300°C) and a vacuum is applied to facilitate the removal of the eliminated ethylene glycol, thereby increasing the polymer's molecular weight.

Table 2: Typical Catalysts in Transesterification for Polyester (B1180765) Synthesis

| Metal Catalyst | Common Form | Primary Stage of Use |

|---|---|---|

| Zinc | Acetate (B1210297) | Transesterification nih.govresearchgate.net |

| Manganese | Acetate | Transesterification |

| Cobalt | Acetate | Transesterification |

| Antimony | Trioxide | Polycondensation |

Derivatization and Utility in Organic Synthesis

Beyond its primary role as a polymer precursor, this compound can be a versatile intermediate in organic synthesis. The ester functional groups can be transformed into a variety of other functionalities. For instance, reduction of the ester groups, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield the corresponding diol, 2,7-bis(hydroxymethyl)naphthalene. This diol itself can be a valuable monomer for other types of polymers, such as polyurethanes or different polyesters.

The aromatic naphthalene core is also susceptible to electrophilic substitution reactions, although the presence of the deactivating carboxylate groups would direct incoming electrophiles and make the reaction more challenging than with unsubstituted naphthalene. Nevertheless, reactions such as nitration or halogenation could potentially be carried out under forcing conditions to introduce further functionality onto the ring system, opening pathways to more complex molecules. The diester can also be hydrolyzed back to 2,7-naphthalenedicarboxylic acid, which can then be converted to other derivatives like diacyl chlorides, diamides, or diimides, further expanding its synthetic utility.

Hydrolysis to 2,7-Naphthalenedicarboxylic Acid for Further Reactions

The conversion of this compound to 2,7-Naphthalenedicarboxylic acid is a critical step for applications where the diacid is the required monomer, such as in certain polycondensation reactions or in the synthesis of metal-organic frameworks (MOFs). Hydrolysis effectively removes the methyl groups, replacing them with acidic protons. This transformation is typically accomplished through base-catalyzed saponification followed by acidification.

Reaction Principle:

The most common method involves treating the diester with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a suitable solvent system, often a mixture of alcohol (like methanol) and water. The hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbons of the ester groups. This process, known as saponification, results in the formation of the dipotassium or disodium salt of 2,7-naphthalenedicarboxylic acid, which is soluble in the aqueous-alcoholic medium. Methanol is liberated as a byproduct. In a subsequent step, the reaction mixture is acidified with a strong mineral acid, such as hydrochloric acid (HCl), which protonates the carboxylate salt, causing the poorly soluble 2,7-Naphthalenedicarboxylic acid to precipitate out of the solution for collection.

A representative procedure involves the hydrolysis of this compound using potassium hydroxide in a methanol/water mixture to yield the diacid, which is then used in further synthetic applications.

Table 1: Representative Conditions for Base-Catalyzed Hydrolysis

| Parameter | Condition | Purpose |

| Reagents | This compound, Potassium Hydroxide (KOH) | Diester substrate and basic catalyst for saponification. |

| Solvent | Methanol / Water Mixture | Dissolves reactants and facilitates the reaction. |

| Reaction | Saponification | Converts the dimethyl ester to its dipotassium salt. |

| Post-Treatment | Acidification with Hydrochloric Acid (HCl) | Protonates the carboxylate salt to precipitate the diacid. |

| Product | 2,7-Naphthalenedicarboxylic Acid | The desired diacid, ready for further reactions. |

Formation of Other Esters through Transesterification

Transesterification is a crucial process for modifying this compound to produce different dialkyl esters or, more significantly, to form polyester precursors. This reaction involves exchanging the methoxy groups (-OCH₃) of the ester with other alkoxy groups derived from different alcohols. The primary industrial application of this reaction for naphthalate diesters is in the synthesis of polyesters, where diols are used to create polymers with naphthalate repeating units. google.com

Reaction Principle in Polyester Synthesis:

In the context of producing polyesters, this compound is reacted with a diol, such as ethylene glycol or 1,4-butanediol, in a two-stage melt polycondensation process.

First Stage (Transesterification): The initial reaction is a transesterification where this compound and an excess of the diol are heated in the presence of a catalyst. Common catalysts for this stage include metal acetates like zinc acetate or manganese acetate. google.com During this step, methanol is displaced and removed from the reaction vessel, driving the equilibrium towards the formation of a new monomer, typically a bis(hydroxyalkyl) 2,7-naphthalenedicarboxylate intermediate (e.g., bis(2-hydroxyethyl) 2,7-naphthalenedicarboxylate). This reaction typically occurs at temperatures between 150–260°C. google.com

Second Stage (Polycondensation): Once the methanol has been removed, a polycondensation catalyst, often a titanium-based compound like titanium isopropoxide, is added. google.com The temperature is raised further, and a vacuum is applied to remove the excess diol. This promotes the linking of the bis(hydroxyalkyl) intermediates into long polyester chains.

This process allows for the incorporation of the rigid 2,7-naphthalene moiety into the polymer backbone, which can enhance the thermal and mechanical properties of the resulting material.

Table 2: Typical Two-Stage Process for Polyester Synthesis via Transesterification

| Stage | Process | Reactants | Catalyst Examples | Temperature Range | Byproduct Removed |

| 1 | Transesterification | This compound, Ethylene Glycol | Zinc Acetate, Manganese Acetate | 150 - 260°C | Methanol |

| 2 | Polycondensation | Bis(2-hydroxyethyl) 2,7-naphthalenedicarboxylate | Titanium Isopropoxide | > 260°C (under vacuum) | Ethylene Glycol |

Polymerization Science and Engineering of 2,7 Naphthalate Based Systems

Poly(ethylene 2,7-naphthalate) (2,7-PEN) as a High-Performance Polyester (B1180765)

Poly(ethylene 2,7-naphthalate), often abbreviated as 2,7-PEN, is a high-performance polyester that has garnered significant interest as a potential eco-friendly alternative to traditional packaging materials like poly(ethylene terephthalate) (PET). Its unique chemical structure, featuring a naphthalene (B1677914) ring with linkages at the 2 and 7 positions, imparts a range of advantageous properties, including enhanced thermal stability and superior gas barrier performance.

Polycondensation Mechanisms for 2,7-PEN Synthesis

The synthesis of 2,7-PEN is typically achieved through a two-step polycondensation reaction. This process begins with the transesterification of dimethyl 2,7-naphthalenedicarboxylate with ethylene (B1197577) glycol. This initial step forms a bis-hydroxy ester intermediate.

Following the formation of this intermediate, the second stage of the reaction, polycondensation, is initiated. This step is carried out under high temperatures and vacuum conditions. The process involves the removal of excess ethylene glycol to drive the reaction toward the formation of high molecular weight polymer chains. It is during this stage that the viscosity of the reaction mixture increases significantly, which can present challenges in maintaining efficient stirring and achieving very high molecular weights.

Bio-Based Monomer Development from Renewable Feedstocks

A significant advancement in the sustainable production of 2,7-PEN lies in the development of bio-based routes to its monomers. This approach addresses the environmental concerns associated with petroleum-derived feedstocks.

Researchers have successfully demonstrated a pathway to synthesize this compound from malic acid, a C4 dicarboxylic acid that can be produced through the fermentation of biomass. This breakthrough represents a crucial step towards creating a more sustainable life cycle for naphthalate-based polymers. The process involves the conversion of malic acid into the necessary chemical precursors for this compound. This bio-based approach not only reduces reliance on fossil fuels but also opens up possibilities for producing a new family of high-performance polymers from renewable resources.

Structure-Property Relationships in 2,7-Naphthalate Polymers

The distinct meta-substitution and fused ring system of the 2,7-naphthalate unit have a profound impact on the physical and performance characteristics of the resulting polymers. These structural features lead to notable improvements in thermal stability and gas barrier properties when compared to their terephthalate (B1205515) counterparts.

Enhanced Thermal Performance and Glass Transition Behavior

One of the most significant advantages of 2,7-PEN is its exceptional thermal stability. The glass transition temperature (Tg) of 2,7-PEN has been measured at 121.8 °C, which is substantially higher than that of PET (approximately 67.7 °C). This higher Tg indicates that 2,7-PEN can withstand higher temperatures without softening, making it suitable for applications requiring thermal resistance.

Furthermore, the thermal stability of 2,7-PEN surpasses that of PET, as demonstrated by its char yield of 33.4 wt% at 1000 °C. Another important aspect of its thermal behavior is its reduced production of acetaldehyde, a byproduct that can affect the taste of packaged beverages, at typical processing temperatures between 250–300 °C.

Table 1: Thermal Properties of 2,7-PEN vs. PET

| Property | 2,7-PEN | PET |

|---|---|---|

| Glass Transition Temperature (Tg) | 121.8 °C | 67.7 °C |

Gas Barrier Properties and Permeability Characteristics

The unique molecular structure of 2,7-PEN also contributes to its excellent gas barrier properties, a critical attribute for packaging applications. The way the polymer chains pack together, influenced by the geometry of the 2,7-naphthalate unit, creates a more tortuous path for gas molecules to permeate through the material.

Specifically, the oxygen permeability of 2,7-naphthalate-based polymers has been measured to be less than 0.0034 barrer. This represents a threefold improvement over the oxygen permeability of PET, which is approximately 0.0108 barrer. This enhanced barrier to oxygen makes 2,7-PEN a promising candidate for packaging oxygen-sensitive products, helping to extend their shelf life.

Table 2: Oxygen Permeability of 2,7-Naphthalate Polymers vs. PET

| Polymer | Oxygen Permeability (barrer) |

|---|---|

| 2,7-Naphthalate Polymers | < 0.0034 |

Compound Information Table

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Poly(ethylene 2,7-naphthalate) | 2,7-PEN |

| Poly(ethylene terephthalate) | PET |

| Malic acid | - |

Crystallization Kinetics and Resulting Mechanical Properties

The crystallization behavior of polymers synthesized from this compound, such as Poly(ethylene 2,7-naphthalate) or 2,7-PEN, is markedly different from its isomers and other aromatic polyesters. The meta-substitution pattern of the naphthalene ring in the 2,7-isomer, along with the presence of the fused aromatic rings, introduces a non-linearity to the polymer chain. This structural feature disrupts the chain's ability to pack into an ordered crystalline lattice, leading to significantly slower crystallization kinetics iastate.edu.

Wide-angle X-ray scattering (WAXS) analysis of 2,7-PEN has shown that even after annealing, it presents weaker scattering peaks compared to polymers with para-substitution, such as Poly(ethylene terephthalate) (PET) and Poly(ethylene 2,6-naphthalate) (2,6-PEN) iastate.edu. This indicates a lower degree of crystallinity. In some cases, after cooling from a melt, 2,7-PEN may show no scattering peaks at all, suggesting an amorphous state iastate.edu. This slow crystallization can be advantageous during processing, as the material does not solidify prematurely, allowing for mechanical stirring even at temperatures below its theoretical melting point iastate.edu.

Despite the lower crystallinity, polymers based on 2,7-naphthalate exhibit robust mechanical properties, largely due to the inherent rigidity of the naphthalene ring in the polymer backbone.

Table 1: Comparative Tensile Properties of Naphthalate-Based Polymers and PET

| Polymer Sample Code | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| 2,7-PEN | 1.1 ± 0.1 | 48.3 ± 0.9 | 10.7 ± 1.1 |

| 2,6-PEN | 1.8 ± 0.1 | 64.9 ± 1.2 | 8.5 ± 0.8 |

| PET | 1.2 ± 0.1 | 55.4 ± 1.1 | 12.4 ± 1.1 |

Data sourced from studies on synthesized polyesters iastate.edu.

Acetaldehyde Reduction during Processing

Acetaldehyde is a byproduct formed during the melt processing of polyesters through thermal degradation pathways. Its presence is particularly undesirable in food and beverage packaging applications, as it can migrate into the contents and impart an off-taste.

Research into polyesters derived from this compound has shown a significant advantage in this regard. Studies have demonstrated that Poly(ethylene 2,7-naphthalate) can generate approximately 30% less acetaldehyde compared to PET when subjected to typical processing temperatures between 250–300 °C iastate.eduacs.org. This inherent reduction is a notable benefit for applications requiring high purity and sensory neutrality.

The general strategies for minimizing acetaldehyde in polyesters involve two main approaches. The first is the addition of "acetaldehyde scavengers," which are organic compounds that react with acetaldehyde to form stable, non-volatile substances google.com. The second approach involves deactivating the polymerization catalyst after the reaction is complete to prevent it from promoting degradation of the polymer at high processing temperatures google.com. While these methods are common for polyesters like PET, the lower intrinsic generation rate in 2,7-PEN makes it an attractive alternative from the outset iastate.eduacs.org.

Comparative Studies with Other Aromatic Dicarboxylate Monomers

The performance of polyesters is heavily influenced by the structure of the aromatic dicarboxylate monomer used in their synthesis. Comparing polymers made from this compound with those from Dimethyl Terephthalate and its isomer, Dimethyl 2,6-Naphthalenedicarboxylate, highlights the critical role of the aromatic unit's geometry and size.

Distinctions from Dimethyl Terephthalate (DMT) in Polymer Performance

Polymers derived from this compound exhibit superior performance characteristics compared to those derived from Dimethyl Terephthalate (DMT), the monomer for PET. The substitution of the single phenyl ring in PET with the larger, fused naphthalene ring system in 2,7-PEN results in significant enhancements to thermal and barrier properties iastate.eduacs.orgwikipedia.org.

One of the most significant distinctions is the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. Poly(ethylene 2,7-naphthalate) has a far higher Tg (121.8 °C) than PET (67.7 °C), which translates to better heat resistance and dimensional stability at elevated temperatures iastate.eduacs.org.

Furthermore, the 2,7-naphthalate-based polymers demonstrate markedly improved gas barrier properties. The oxygen permeability of 2,7-PEN is more than three times lower than that of PET, making it a superior candidate for packaging oxygen-sensitive products iastate.eduacs.org. This enhanced barrier is attributed to the meta-substitution on the naphthalene ring, which is known to reduce gas diffusivity iastate.edu. The thermal stability of 2,7-PEN also far exceeds that of PET iastate.eduacs.org.

Table 2: Property Comparison of 2,7-PEN and PET

| Property | Poly(ethylene 2,7-naphthalate) (2,7-PEN) | Poly(ethylene terephthalate) (PET) |

|---|---|---|

| Glass Transition Temp. (Tg) | 121.8 °C | 67.7 °C |

| Oxygen Permeability (PO2) | < 0.0034 barrer | 0.0108 barrer |

| Acetaldehyde Generation | ~30% less than PET | Baseline |

Data sourced from a comparative study of bio-based naphthalate polymers iastate.eduacs.org.

Comparative Analysis with Dimethyl 2,6-Naphthalenedicarboxylate

While both this compound and Dimethyl 2,6-Naphthalenedicarboxylate are isomers and produce high-performance polyesters, the difference in the substitution pattern on the naphthalene ring leads to distinct properties and processing behaviors.

Isomeric Effects on Polymer Properties and Processing

The primary difference between the two isomers lies in their geometry: the 2,6-isomer has a linear, para-substituted structure, while the 2,7-isomer has a bent, meta-substituted structure iastate.edu. This isomeric difference has a profound impact on the resulting polymer's ability to crystallize.

Crystallization: The linear structure of 2,6-PEN allows its polymer chains to pack more efficiently into a crystalline structure. It is a semi-crystalline polymer with well-documented crystal forms kpi.uasci-hub.box. In contrast, the non-linear geometry of 2,7-PEN disrupts chain packing, leading to slower crystallization and a tendency to form amorphous or less crystalline material iastate.edu.

Thermal Properties: The more rigid and symmetric chain of 2,6-PEN results in a higher glass transition temperature (Tg ≈ 125 °C) and melting point (Tm ≈ 265 °C) compared to PET muellerbestellung.de. The Tg of 2,7-PEN is similarly high (≈ 122 °C), but its melting point is more difficult to determine due to its slow crystallization rate, though it is estimated to be very high, between 325 °C and 335 °C iastate.edu.

Mechanical Properties: The higher crystallinity of 2,6-PEN generally contributes to a higher tensile strength and modulus compared to 2,7-PEN, as seen in Table 1 iastate.edu. Polymers from the 2,6-isomer are known for their exceptional strength, stiffness, and dimensional stability wikipedia.orgaridanjp.com.

Processing: The viscosity during the polymerization of 2,7-PEN has been observed to be higher than that of conventional PET polymerization iastate.edu. However, its slow crystallization prevents the melt from solidifying, which can be an advantage. The well-defined melting point of 2,6-PEN allows for more traditional melt processing, though its higher viscosity compared to PET must be accounted for researchgate.net.

Advanced Materials Applications and Research

Role in Metal-Organic Frameworks (MOFs) Research (via 2,7-Naphthalenedicarboxylic Acid)

2,7-Naphthalenedicarboxylic acid (2,7-NDC) is a highly effective organic linker for the synthesis of Metal-Organic Frameworks (MOFs). These materials, which consist of metal ions or clusters connected by organic ligands, are noted for their high porosity and tunable properties, making them suitable for a wide range of applications.

The structure of 2,7-NDC is fundamental to its role in MOF synthesis. The rigid, planar naphthalene (B1677914) backbone and the specific 2,7-substitution pattern of the two carboxylate functional groups dictate the geometry and connectivity of the resulting framework. This rigidity helps in the formation of stable and porous architectures. The choice of positional isomers of naphthalenedicarboxylic acid is a key strategy for constructing MOFs with varied dimensionalities and shapes. bohrium.com

The synthesis of these MOFs typically occurs via solvothermal or microwave-assisted methods, where the metal salt and the naphthalenedicarboxylate linker self-assemble into a crystalline framework. nih.govresearchgate.net Researchers have successfully synthesized a variety of MOFs using different metal ions in combination with naphthalenedicarboxylate ligands, leading to materials with diverse properties, including high thermal stability and hydrophobicity. bohrium.comnih.gov For example, yttrium(III) has been used to create six different MOFs with the same 2,6-naphthalenedicarboxylate ligand by employing coordination modulation, a technique that adds competing ligands to the synthesis mixture to control the final structure. nih.gov

Table 1: Examples of Metal-Organic Frameworks Synthesized with Naphthalenedicarboxylate Ligands

| Metal Ion | NDC Isomer | Synthesis Method | Resulting MOF Properties | Reference(s) |

|---|---|---|---|---|

| Yttrium (Y) | 2,6-NDC | Solvothermal, Microwave | Multiple distinct phases, fluorescent sensing capabilities | nih.gov |

| Cadmium (Cd) | 2,6-NDC | Not specified | Solvatochromic sensor for organic amines | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The inherent porosity and chemical functionality of naphthalenedicarboxylate-based MOFs make them excellent candidates for gas separation and storage. bohrium.comresearchgate.net Their defined pore sizes and the potential for interaction with gas molecules allow for selective adsorption. For instance, MOFs have demonstrated the ability to separate hydrocarbons like ethylene (B1197577) and ethane. bohrium.com The high thermal stability and hydrophobicity imparted by the naphthalene linker are advantageous for creating robust membranes for gas separation applications. bohrium.commdpi.comencyclopedia.pub

Furthermore, these MOFs are extensively researched for their sensing capabilities. Lanthanide-based MOFs, in particular, often exhibit luminescence, which can be altered by the presence of specific analytes. nih.gov This property has been harnessed to create fluorescent sensors for detecting metal cations and organic molecules. nih.gov Naphthalenediimide-based MOFs have also been developed as solvatochromic sensors that change color in the presence of organic amines, demonstrating the versatility of the naphthalene scaffold in creating responsive materials. researchgate.net

Potential in Organic Electronics and Optoelectronic Materials

The exploration of Dimethyl 2,7-naphthalenedicarboxylate and its derivatives in organic electronics is an emerging area. The π-conjugated system of the naphthalene core suggests potential for interesting photophysical and electronic properties.

While the direct application of this compound in organic light-emitting diodes (OLEDs) is not extensively documented in available research, the broader class of naphthalene-based materials is significant in this field. The structural rigidity and aromatic nature of the naphthalene core are desirable features for creating stable, efficient light-emitting materials. MOFs constructed from naphthalenedicarboxylate ligands have been investigated for sensing applications, including the development of solvatochromic and fluorescent sensors. nih.govresearchgate.net These MOF-based sensors leverage the material's ability to interact with and detect various chemical species. However, specific research detailing the performance and integration of the standalone this compound molecule within OLED or organic sensor device architectures is limited.

Pharmaceutical and Medicinal Chemistry Research (via 2,7-Naphthalenedicarboxylic Acid)

The naphthalene scaffold is a recognized pharmacophore in drug discovery, and derivatives of 2,7-naphthalenedicarboxylic acid have been identified for their potential in medicinal chemistry.

The biological activity of 2,7-naphthalenedicarboxylic acid derivatives has been a subject of study, with some compounds showing potential antimicrobial and anti-inflammatory properties. ontosight.ai The rigid naphthalene structure can serve as a core scaffold upon which various functional groups can be appended to create new chemical entities with specific biological targets. The use of naphthalene-based structures is a versatile strategy in medicinal chemistry. dntb.gov.ua While the general importance of the naphthalene moiety is well-established, detailed studies focusing specifically on the use of the 2,7-naphthalenedicarboxylic acid framework as a primary scaffold for the systematic design and synthesis of new drug candidates are not widely prevalent in the reviewed literature. The compound is also noted as an intermediate in pharmaceutical synthesis and has been mentioned in the context of drug delivery systems. ontosight.aicd-bioparticles.net

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Dimethyl 2,7-Naphthalenedicarboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to identify the specific environments of the hydrogen atoms within the this compound molecule. The resulting spectrum displays distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and the methyl protons of the ester groups. cam.ac.uk The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) of each signal are unique to the compound's structure.

The ¹H NMR spectrum of this compound exhibits characteristic signals for the six aromatic protons and the six methyl protons. The symmetry of the 2,7-disubstituted naphthalene ring influences the appearance of the aromatic signals.

| Assignment | Chemical Shift (δ) ppm (Approx.) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (H-1, H-8) | ~8.6 | Singlet | 6H (total) |

| Aromatic Protons (H-3, H-6) | ~8.0-8.1 | Doublet | |

| Aromatic Protons (H-4, H-5) | ~7.9-8.0 | Doublet | |

| Methyl Protons (-OCH₃) | ~3.9-4.0 | Singlet | 6H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a unique absorption spectrum. This spectrum serves as a molecular "fingerprint."

While a specific, publicly available experimental FTIR spectrum for this compound is not readily found in reviewed literature, the expected characteristic absorption bands can be predicted based on its structure. Key absorptions would include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1720-1740 cm⁻¹.

C-O Stretch: A strong absorption band for the ester C-O bond, usually found in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretch: Multiple sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bonds within the naphthalene ring.

Aromatic C-H Stretch: Absorption bands appearing above 3000 cm⁻¹.

Methyl C-H Stretch: Absorption bands appearing just below 3000 cm⁻¹.

These expected peaks would confirm the presence of the key ester and aromatic functional groups that constitute the molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique used to separate, identify, and quantify each component in a mixture. For this compound, HPLC is the standard method for assessing its purity. By analyzing the sample, one can detect and quantify any residual starting materials, by-products, or isomers, ensuring the compound meets the stringent purity requirements for its applications, such as polymerization.

A typical HPLC method for a compound like this compound would involve reversed-phase chromatography. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, which is often a mixture of water and an organic solvent such as acetonitrile or methanol (B129727). The components of the sample are separated based on their differential partitioning between the two phases. A UV detector is commonly employed for detection, as the naphthalene ring is strongly UV-active. The purity is determined by comparing the area of the main peak corresponding to this compound against the total area of all peaks in the chromatogram. While commercial suppliers indicate purity levels of >95% as determined by HPLC, specific, validated analytical methods are often proprietary or published in specialized literature not accessible through general searches.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive technique for analyzing the crystalline structure of solid materials. It provides information on the atomic and molecular arrangement, crystal system, and degree of crystallinity.

For this compound, Single-Crystal X-ray Diffraction provides the most precise and unambiguous determination of its three-dimensional molecular structure in the solid state. By diffracting X-rays off a single, well-ordered crystal, researchers can determine the precise bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

The crystal structure of this compound has been determined and its data is available in the Cambridge Structural Database (CSD). nih.gov This analysis provides fundamental information about its solid-state conformation and intermolecular interactions.

| Parameter | Value |

|---|---|

| CSD Deposition Number | CCDC 725719 |

| Associated Publication (DOI) | 10.1002/anie.200900501 |

| Crystal System | Data not available in searched sources |

| Space Group | Data not available in searched sources |

| Unit Cell Dimensions | Data not available in searched sources |

Note: While the existence of the crystal structure is confirmed, specific lattice parameters were not available in the publicly searched databases.

When this compound is used as a monomer to synthesize polyesters, such as poly(ethylene 2,7-naphthalate) (2,7-PEN), Wide-Angle X-ray Scattering (WAXS) is employed to characterize the crystallinity of the resulting polymer. WAXS patterns reveal information about the arrangement of polymer chains and the presence, or absence, of ordered crystalline domains within the bulk material.

Research on polyesters derived from 2,7-naphthalate monomers has utilized WAXS to understand their thermal and structural properties. For instance, studies on 2,7-PEN have shown that it has a very high melting point, estimated to be between 325 °C and 335 °C. nist.gov This was determined by high-temperature WAXS experiments where the characteristic scattering peaks, indicative of a crystalline structure, disappeared upon heating into that temperature range. nist.gov Furthermore, WAXS analysis revealed that 2,7-PEN undergoes slow crystallization, as evidenced by the absence of scattering peaks when the material was cooled from the melt back to room temperature. nist.gov This information is crucial for understanding the processing and performance characteristics of polymers incorporating the 2,7-naphthalate unit.

Insufficient Data for Comprehensive Analysis of this compound Impurities by GC-MS

Existing research touches upon related compounds, which can provide a general context but does not directly address the specific impurity profile of this compound. For instance, studies on the isomeric compound, Dimethyl 2,6-Naphthalenedicarboxylate, have noted that high-purity samples contain no major impurities, though a detailed analysis of minor impurities is not provided. Furthermore, GC-MS studies have identified 2,7-dimethylnaphthalene (B47183) in various complex mixtures, but this is a different chemical entity from the target dicarboxylate compound and its impurity profile would not be analogous.

The synthesis of this compound typically involves the esterification of 2,7-naphthalenedicarboxylic acid. Potential impurities could theoretically arise from several sources, including:

Unreacted Starting Materials: Residual 2,7-naphthalenedicarboxylic acid or methanol.

Isomeric Impurities: Contamination with other isomers of naphthalenedicarboxylic acid dimethyl ester, such as Dimethyl 2,6-Naphthalenedicarboxylate, if the initial dicarboxylic acid is not isomerically pure.

Byproducts of Esterification: Formation of mono-methylated esters or other side-reaction products.

Residual Solvents: Trace amounts of solvents used during the synthesis and purification process.

Degradation Products: Compounds formed due to thermal or chemical degradation during manufacturing or storage.

Without dedicated studies on the GC-MS analysis of this compound, it is not possible to provide a detailed table of identified impurities with their corresponding retention times and mass spectral data. Such an analysis would require experimental work involving the analysis of industrial-grade samples of the compound under validated GC-MS methods.

Therefore, while GC-MS is a powerful and appropriate technique for the impurity profiling of this compound, the specific data required to construct a detailed analytical and spectroscopic characterization, including data tables of research findings, is not currently available in the accessible scientific literature.

Mechanistic and Kinetic Investigations

Elucidation of Reaction Mechanisms

The formation of polyesters from DM-2,7-NDC, such as poly(ethylene 2,7-naphthalate) (PE-2,7-N), is a multi-step process involving initial ester exchange reactions followed by a polycondensation stage.

The synthesis of polyesters using Dimethyl 2,7-Naphthalenedicarboxylate typically begins with a transesterification reaction. In this step, DM-2,7-NDC reacts with a diol, such as ethylene (B1197577) glycol. This process involves the exchange of the methyl group of the ester with the alkyl group of the alcohol. wikipedia.org The reaction is generally catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Acid Catalysis : A strong acid protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the new, larger ester. masterorganicchemistry.com

Base Catalysis : A base removes a proton from the alcohol, making it a more potent nucleophile (an alkoxide). The alkoxide then attacks the carbonyl carbon of the ester, also proceeding through a tetrahedral intermediate before eliminating a methoxide (B1231860) ion to form the product. masterorganicchemistry.com

This initial reaction converts the monomer, DM-2,7-NDC, into a bis-hydroxy ester, which serves as the building block for the subsequent polymerization phase. iastate.edu This two-step approach, starting with transesterification, is a conventional method for producing naphthalate-based polymers. iastate.edu

Following the initial transesterification, the polymerization of the resulting bis-hydroxy ester of 2,7-naphthalate proceeds via polycondensation. iastate.edu This stage is characterized by the linking of these monomer units to form long polymer chains, with the concurrent elimination of a small molecule, typically the diol (ethylene glycol in this case).

The process is carried out under high temperature and vacuum to facilitate the removal of the ethylene glycol byproduct, which drives the equilibrium toward the formation of high molecular weight polymer chains. iastate.edu Research on the synthesis of poly(ethylene 2,7-naphthalate) has noted that the polymerization process can lead to a high melt viscosity, which can limit the growth of the polymer chain and affect the reaction time. iastate.edu The resulting polymer, PE-2,7-N, is largely amorphous, as the non-linear, meta-substituted structure of the 2,7-naphthalene ring hinders the chain mobility required for rapid crystallization. iastate.edu

Table 1: Polymerization Stages of this compound with Ethylene Glycol This table is interactive. You can sort and filter the data.

| Stage | Reactants | Primary Product | Byproduct | Conditions |

|---|---|---|---|---|

| Transesterification | This compound, Ethylene Glycol | Bis-hydroxy ester of 2,7-naphthalate | Methanol | Catalyst |

| Polycondensation | Bis-hydroxy ester of 2,7-naphthalate | Poly(ethylene 2,7-naphthalate) | Ethylene Glycol | High Temperature, Vacuum |

Kinetic Modeling and Rate Determination

While specific kinetic models and rate determination studies for the synthesis and polymerization of this compound are not extensively documented in publicly available literature, insights can be drawn from analogous and related chemical systems.

For related polyester (B1180765) systems like poly(ethylene 2,6-naphthalate), the kinetics of the transesterification and polycondensation reactions are significantly influenced by several factors. Temperature is a primary driver; higher temperatures increase the reaction rate but must be controlled to prevent thermal degradation. google.com Blending time and mixing efficiency are also critical, particularly in melt-processing. researchgate.net

Catalyst concentration plays a pivotal role. In the synthesis of the 2,6-isomer, compounds based on titanium, phosphorus, and antimony are used to accelerate the polycondensation step. google.com The choice and concentration of the catalyst system are crucial for controlling the reaction kinetics and influencing the final properties of the polymer. researchgate.net It is reasonable to infer that these factors would similarly affect the kinetics of reactions involving the 2,7-isomer.

Catalysis Research and Optimization

Specific research into catalysts optimized for this compound is limited. However, the field of polyester catalysis provides a strong foundation for selecting appropriate catalytic systems. The catalysts employed for the more common 2,6-isomer offer a clear indication of the types of compounds that would be effective.

For the polycondensation step in the production of poly(ethylene 2,6-naphthalate), a variety of metal compounds are known to be effective. Composite catalysts are often employed to enhance reaction speed and improve the polymer's final properties, such as color. google.com

Table 2: Common Polymerization Catalysts Used in Naphthalate Polyester Synthesis This table is interactive. You can sort and filter the data.

| Catalyst Family | Specific Examples | Function |

|---|---|---|

| Antimony Compounds | Antimony Trioxide (Sb₂O₃) | Polycondensation Catalyst |

| Titanium Compounds | Various organotitanium compounds | Polycondensation Catalyst |

| Phosphorus Compounds | Phosphoric acid, Phosphate esters | Stabilizer, Co-catalyst |

| Other Metal Compounds | Tin compounds, Germanium oxide, Zinc acetate (B1210297), Manganese acetate | Co-catalysts |

These catalysts function by activating the functional groups of the monomers, facilitating the ester exchange and chain-building reactions. Optimization research typically focuses on finding catalyst combinations that reduce reaction times, lower required temperatures, and minimize side reactions, thereby improving the efficiency of the process and the quality of the resulting polymer. google.com

Design and Application of Catalytic Systems in Synthesis

The industrial synthesis of naphthalenedicarboxylic acids, including the 2,7-isomer, predominantly relies on the liquid-phase catalytic oxidation of the corresponding dimethylnaphthalene precursors. The design and application of effective catalytic systems are central to the success of this process.

A widely employed and extensively studied catalytic system for the oxidation of alkylnaphthalenes is the Cobalt-Manganese-Bromine (Co-Mn-Br) system. This homogeneous catalyst has demonstrated efficacy in the oxidation of various methyl-substituted aromatic compounds. The individual components of this system play distinct and synergistic roles in the reaction mechanism. Cobalt and manganese are the primary catalytic metals, while bromine acts as a promoter, facilitating the initiation of the free-radical oxidation chain reaction.

Research into the application of this ternary catalyst system has shown that the relative concentrations of cobalt, manganese, and bromine, along with reaction parameters such as temperature and pressure, significantly influence the reaction rate and product distribution. While much of the detailed research has focused on the commercially dominant 2,6-isomer, the fundamental principles of the Co-Mn-Br catalyst system are applicable to the oxidation of 2,7-dimethylnaphthalene (B47183).

The design of these catalytic systems often involves optimizing the molar ratios of the metal and promoter components to achieve the desired catalytic activity and selectivity. The choice of solvent, typically acetic acid, also plays a critical role in the reaction medium.

Beyond the conventional Co-Mn-Br system, other catalytic approaches have been explored for the synthesis of naphthalenedicarboxylic acids. These include the use of heterogeneous catalysts, which offer advantages in terms of catalyst recovery and reuse. However, for the liquid-phase oxidation of dimethylnaphthalenes, the homogeneous Co-Mn-Br system remains a benchmark.

The table below summarizes key aspects of catalytic systems applied in the synthesis of naphthalenedicarboxylic acids, with relevance to the formation of the 2,7-isomer.

| Catalyst System | Components | Role of Components | Application Notes |

| Homogeneous | Cobalt (Co), Manganese (Mn), Bromine (Br) | Co/Mn: Primary catalysts; Br: Promoter | Widely used for liquid-phase oxidation of alkylnaphthalenes. Ratios of components are critical for performance. |

| Heterogeneous | Supported metal oxides | Active catalytic sites on a solid support | Offers potential for easier catalyst separation and recycling. |

Influence of Catalysts on Reaction Pathways and Selectivity

The catalyst system exerts a profound influence on the reaction pathways and, consequently, the selectivity of the oxidation of 2,7-dimethylnaphthalene. The formation of this compound proceeds through a multi-step reaction sequence, and the catalyst's role is to guide this sequence towards the desired product while minimizing the formation of byproducts.

The oxidation of 2,7-dimethylnaphthalene is understood to proceed via a free-radical mechanism. The Co-Mn-Br catalyst initiates this process by facilitating the abstraction of a hydrogen atom from a methyl group of 2,7-dimethylnaphthalene. This generates a radical species that subsequently reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then undergo a series of reactions, including abstraction of a hydrogen atom from another 2,7-dimethylnaphthalene molecule, propagating the chain reaction.

The reaction proceeds through several intermediate species. The methyl groups are sequentially oxidized to formyl and then to carboxyl groups. The key intermediates in the oxidation of 2,7-dimethylnaphthalene to 2,7-naphthalenedicarboxylic acid are 7-methyl-2-naphthaldehyde, 2-methyl-7-naphthalenecarboxylic acid, and 7-formyl-2-naphthalenecarboxylic acid.

The selectivity of the catalytic system is a critical factor, as the oxidation can potentially lead to the formation of various byproducts, including partially oxidized intermediates and products from the over-oxidation and degradation of the naphthalene (B1677914) ring. The catalyst composition and reaction conditions are tailored to favor the complete oxidation of both methyl groups to carboxylic acids without significant degradation of the aromatic core.

The following table outlines the general reaction pathway and the influence of the catalyst on selectivity.

| Reaction Step | Description | Catalyst Influence |

| Initiation | Formation of initial radical species from 2,7-dimethylnaphthalene. | The Co-Mn-Br system facilitates the generation of radicals, initiating the oxidation chain reaction. |

| Propagation | Sequential oxidation of methyl groups to formyl and then carboxyl groups. | The catalyst helps to control the reaction rate and favors the formation of the dicarboxylic acid over intermediates. |

| Termination | Combination of radical species to terminate the chain reaction. | The catalyst concentration can influence the rate of termination reactions. |

| Selectivity | Favoring the formation of 2,7-naphthalenedicarboxylic acid over byproducts. | Catalyst composition and reaction conditions are optimized to maximize the yield of the desired 2,7-isomer and minimize ring degradation. |

Further research focused specifically on the mechanistic and kinetic aspects of the catalytic synthesis of this compound is essential for the continued development of more efficient and selective production methods.

Environmental Aspects and Degradation Research

Biodegradation and Environmental Persistence Studies

Studies on the biodegradability of Dimethyl 2,6-naphthalenedicarboxylate indicate that it is not readily biodegradable. oecd.org An OECD 301C test for ready biodegradability showed only about 7% degradation over a 28-day period. oecd.org This suggests that the compound is persistent in the environment. The persistence of such compounds is a concern as it can lead to long-term presence in various environmental compartments. The microbial degradation pathways for naphthalenedicarboxylates are not as extensively studied as for simpler aromatic compounds. However, the stability of the naphthalene (B1677914) ring structure and the presence of two ester groups likely contribute to its recalcitrance to microbial breakdown.

Table 1: Biodegradation Data for Dimethyl 2,6-Naphthalenedicarboxylate

| Test Method | Duration | Result | Classification |

|---|---|---|---|

| OECD 301C | 28 days | ~7% degradation | Not readily biodegradable |

Hydrolytic Stability under Simulated Environmental Conditions

The hydrolytic stability of Dimethyl 2,6-naphthalenedicarboxylate has been evaluated, showing that the compound is stable in water. oecd.org The half-life at pH 7 and 25°C was determined to be 263 days. oecd.org This indicates that hydrolysis is a very slow degradation process under neutral environmental conditions. Aromatic esters, in general, can undergo hydrolysis, which involves the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acids or bases. The slow rate of hydrolysis for Dimethyl 2,6-naphthalenedicarboxylate suggests that this pathway is not a significant contributor to its degradation in the environment under typical pH conditions.

Table 2: Hydrolytic Stability of Dimethyl 2,6-Naphthalenedicarboxylate

| pH | Temperature (°C) | Half-life (days) |

|---|---|---|

| 7 | 25 | 263 |

Environmental Distribution and Pathways

The potential environmental distribution of Dimethyl 2,6-naphthalenedicarboxylate has been assessed using fugacity modeling (Mackay level III). oecd.org These models predict the partitioning of a chemical between different environmental compartments such as air, water, soil, and sediment. The results indicate that if released into water, the compound is expected to predominantly remain in the water phase (87.9%). oecd.org If released into soil, it is also likely to remain largely within the soil compartment. oecd.org The low vapor pressure of the compound (3.3 x 10⁻⁴ Pa at 25°C) suggests that volatilization from water or soil surfaces is not a significant transport pathway. oecd.org

The bioconcentration factor (BCF) in carp (B13450389) has been measured to be between 6.1 and 63, indicating a moderate potential for bioaccumulation in aquatic organisms. oecd.org Given its persistence and moderate bioaccumulation potential, there is a possibility of exposure to the general population through drinking water sourced from surface water and through the consumption of contaminated fish. oecd.org

Table 3: Predicted Environmental Distribution of Dimethyl 2,6-Naphthalenedicarboxylate (Mackay Level III Model)

| Release Compartment | Predicted Predominant Compartment | Percentage in Predominant Compartment |

|---|---|---|

| Water | Water | 87.9% |

| Soil | Soil | High |

Emerging Research Areas and Future Perspectives

Continued Optimization of Synthetic Routes for Efficiency and Sustainability

The industrial viability of Dimethyl 2,7-Naphthalenedicarboxylate and its derivatives is intrinsically linked to the efficiency and environmental footprint of its synthesis. A significant challenge in the production of naphthalenedicarboxylate isomers is the separation of the desired isomer from others, such as the 2,6-isomer, due to their similar physical properties. Current research is therefore focused on developing shape-selective catalytic processes that can preferentially produce the 2,7-isomer, thereby minimizing complex and energy-intensive purification steps.

Design and Synthesis of Novel Polymers and Copolymers with Tailored Properties

This compound serves as a valuable monomer for creating advanced polymers with unique characteristics. Its rigid, aromatic naphthalene (B1677914) core can impart exceptional thermal stability and mechanical strength to the resulting polymer chains.

Researchers are actively designing and synthesizing novel polyesters and copolymers to achieve specific performance targets. One notable example is the synthesis of poly(ethylene 2,7-naphthalate) (PEN-2,7). When compared to the widely used poly(ethylene terephthalate) (PET), PEN-2,7 exhibits a significantly higher glass transition temperature (121.8 °C vs. 67.7 °C for PET), indicating better heat resistance. acs.org Furthermore, its thermal stability is far superior, which is critical for high-temperature applications. acs.org Polymers derived from 2,7-naphthalates are also predicted to have superior gas barrier performance compared to their 2,6-naphthalate counterparts. researchgate.net

Another area of exploration is the creation of novel poly(ester amide)s incorporating naphthalene-2,7-diyl units. researchgate.net These materials have demonstrated excellent solubility in polar aprotic solvents and can be cast into transparent, flexible, and tough films. researchgate.net By systematically varying the co-monomers, scientists can tailor properties such as solubility, crystallinity, and thermal behavior to suit specific applications, from advanced films to high-performance fibers.

| Property | Poly(ethylene 2,7-naphthalate) | Poly(ethylene terephthalate) (PET) |

| Glass Transition Temperature (Tg) | 121.8 °C | 67.7 °C |

| Oxygen Permeability (PO2) | <0.0034 barrer | 0.0108 barrer |

| Char Yield at 1000 °C | 33.4 wt % | Not specified |

| Acetaldehyde Production | 30% less than PET | Baseline |

| Data sourced from a 2022 study by the American Chemical Society. acs.org |

Advanced Applications in Bio-Based Materials and Circular Economy

There is a growing emphasis on transitioning from a petroleum-based economy to a circular one that utilizes renewable resources. This compound is positioned to play a role in this shift. Research is underway to produce naphthalate polymers from bio-based feedstocks, such as malic acid. acs.org

These bio-based naphthalate polyesters are being developed as eco-friendly, high-performance substitutes for conventional plastics in demanding applications like sustainable food packaging. acs.orgchemicalbook.com The superior barrier properties of polymers made from 2,7-naphthalates can extend the shelf life of packaged goods, reducing food waste. acs.orgresearchgate.net Moreover, their enhanced thermal stability can make them suitable for reusable packaging, further contributing to a circular economy. acs.orgresearchgate.net The development of these materials represents a significant step towards creating a closed-loop system where plastics are produced from renewable sources and can be effectively recycled or composted.

Computational Chemistry and Theoretical Modeling for Predictive Design

Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating materials discovery and process optimization. These methods allow researchers to predict the properties of molecules and polymers before they are synthesized in the lab, saving time and resources.

In the context of this compound, molecular dynamics (MD) simulations can be used to assess how its structure influences the properties of resulting polymers. For instance, modeling can predict how the incorporation of the 2,7-naphthalene unit will affect a polymer's thermal stability, mechanical strength, and barrier properties. Computational studies have been used to calculate the diffusion pathways of dimethylnaphthalene isomers, including the 2,7-isomer, within zeolite catalysts. scispace.com This information is crucial for designing catalysts that can selectively produce the desired isomer. As computational power and algorithmic accuracy continue to improve, theoretical modeling will play an increasingly vital role in the predictive design of novel catalysts, synthetic routes, and high-performance materials derived from this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.